

# Spectroscopic Analysis of 3-Phenyl-1-Pentene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Phenyl-1-pentene

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This technical guide provides a detailed overview of the expected spectroscopic data for the organic compound **3-phenyl-1-pentene**. Due to the limited availability of specific experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics derived from its molecular structure, alongside established experimental protocols for obtaining such data. This information is crucial for the identification, characterization, and quality control of **3-phenyl-1-pentene** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-phenyl-1-pentene**. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.

### Table 1: Predicted $^1\text{H}$ NMR Data for 3-Phenyl-1-Pentene

| Protons                      | Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration |
|------------------------------|----------------------------------|---------------------|-------------|
| H-1 (a, b)                   | 5.0 - 5.2                        | Doublet of doublets | 2H          |
| H-2                          | 5.7 - 5.9                        | Multiplet           | 1H          |
| H-3                          | 3.2 - 3.4                        | Triplet             | 1H          |
| H-4 (a, b)                   | 1.6 - 1.8                        | Multiplet           | 2H          |
| H-5                          | 0.8 - 1.0                        | Triplet             | 3H          |
| Aromatic (ortho, meta, para) | 7.1 - 7.4                        | Multiplet           | 5H          |

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 3-Phenyl-1-Pentene**

| Carbon             | Chemical Shift ( $\delta$ , ppm) |
|--------------------|----------------------------------|
| C-1                | ~114                             |
| C-2                | ~142                             |
| C-3                | ~50                              |
| C-4                | ~29                              |
| C-5                | ~12                              |
| Aromatic (C-ipso)  | ~145                             |
| Aromatic (C-ortho) | ~128                             |
| Aromatic (C-meta)  | ~127                             |
| Aromatic (C-para)  | ~126                             |

**Table 3: Predicted IR Absorption Data for 3-Phenyl-1-Pentene**

| Functional Group | Absorption Range (cm <sup>-1</sup> ) | Intensity   | Vibration Type      |
|------------------|--------------------------------------|-------------|---------------------|
| =C-H (alkene)    | 3070 - 3090                          | Medium      | Stretch             |
| C-H (aromatic)   | 3020 - 3050                          | Medium      | Stretch             |
| C-H (alkane)     | 2850 - 2960                          | Strong      | Stretch             |
| C=C (alkene)     | 1640 - 1650                          | Medium      | Stretch             |
| C=C (aromatic)   | 1450 - 1600                          | Medium-Weak | Stretch             |
| =C-H (alkene)    | 910 and 990                          | Strong      | Bend (out-of-plane) |
| C-H (aromatic)   | 690 - 710 and 730 - 770              | Strong      | Bend (out-of-plane) |

**Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Phenyl-1-Pentene**

| m/z | Proposed Fragment Ion                             | Notes                            |
|-----|---|----------------------------------|
| 146 | [C <sub>11</sub> H <sub>14</sub> ] <sup>+•</sup>  | Molecular Ion (M <sup>+•</sup> ) |
| 117 | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> | Loss of an ethyl group           |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>     | Tropylium ion (rearrangement)    |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>     | Phenyl cation                    |

## Experimental Protocols

The following sections detail standardized methodologies for obtaining NMR, IR, and mass spectra for a liquid organic compound such as **3-phenyl-1-pentene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **3-phenyl-1-pentene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[1][2] For  $^{13}\text{C}$  NMR, a more concentrated sample (50-100 mg) may be required.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Neat Liquid):
  - Place one to two drops of liquid **3-phenyl-1-pentene** between two clean, dry salt plates (e.g., NaCl or KBr).
  - Gently press the plates together to form a thin liquid film.
- Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of  $4000$  to  $400\text{ cm}^{-1}$ . A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in **3-phenyl-1-pentene**.

## Mass Spectrometry (MS)

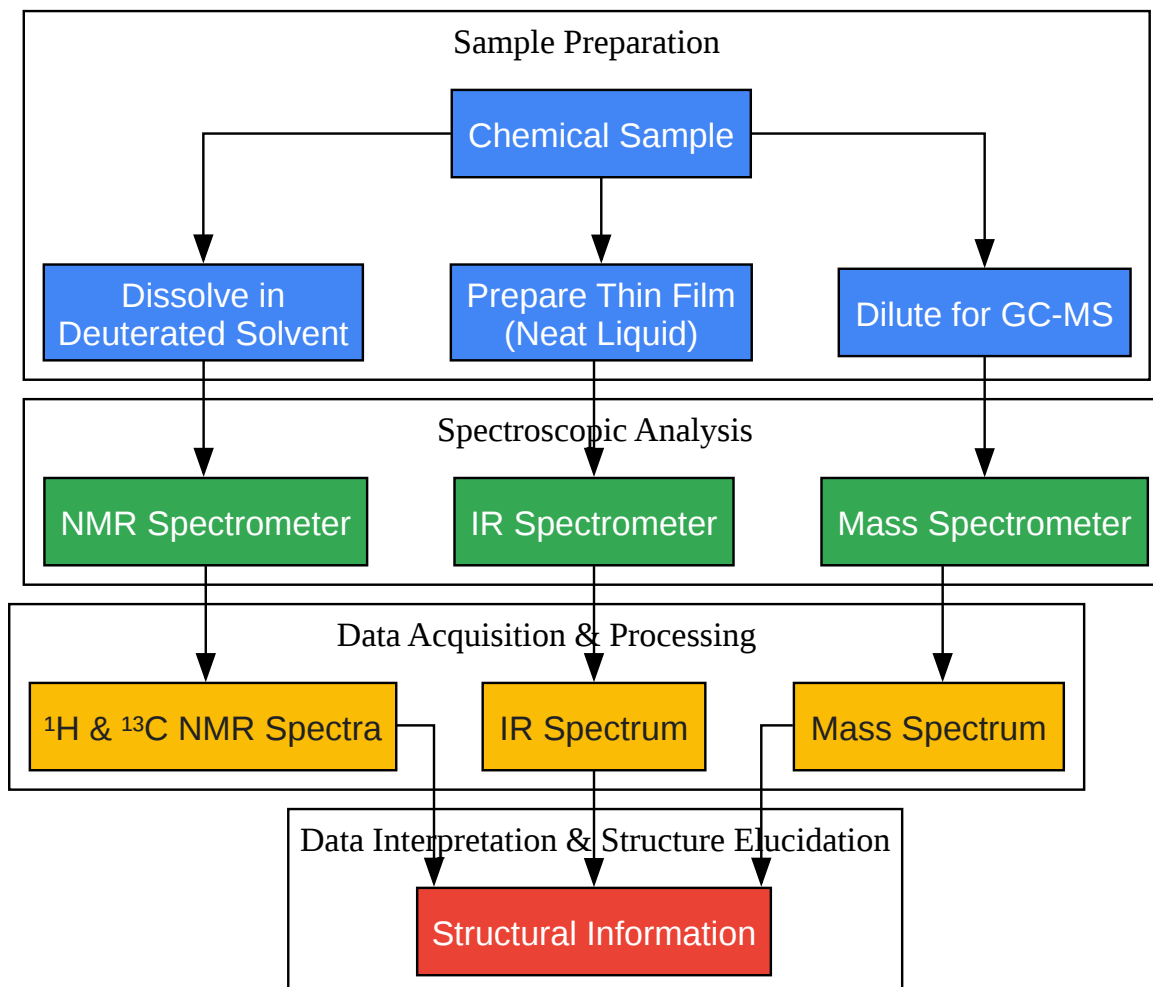
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Methodology:

- Sample Introduction: Introduce a small amount of **3-phenyl-1-pentene** into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification before analysis.
- Ionization: The most common method for a molecule of this type is Electron Ionization (EI). [4] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion ( $M^{+\bullet}$ ). [4][5][6]
- Mass Analysis: The resulting molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio ( $m/z$ ). [4][5]
- Detection: An electron multiplier or other detector records the abundance of each ion at a specific  $m/z$  value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The most intense peak is called the base peak and is assigned a relative abundance of 100%. [6]

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-phenyl-1-pentene**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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